Cas no 670268-21-0 (2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile)

2-{5-(フラン-2-イル)-4-オキソ-3-(プロプ-2-エン-1-イル)-3H,4H-チエノ[2,3-d]ピリミジン-2-イルスルファニル}アセトニトリルは、チエノピリミジン骨格を有する高反応性化合物です。フラン環とアクリル基を併せ持つ構造により、有機合成中間体としての優れた応用可能性を示します。特に、チオエーテル結合とニトリル基の存在により、求核反応や環化反応への高い反応性が特徴です。この化合物は医薬品中間体や機能性材料の合成において有用であり、複雑な分子構築のための多様な修飾が可能です。結晶性が良好で取り扱いやすく、精密有機合成における利便性が認められます。

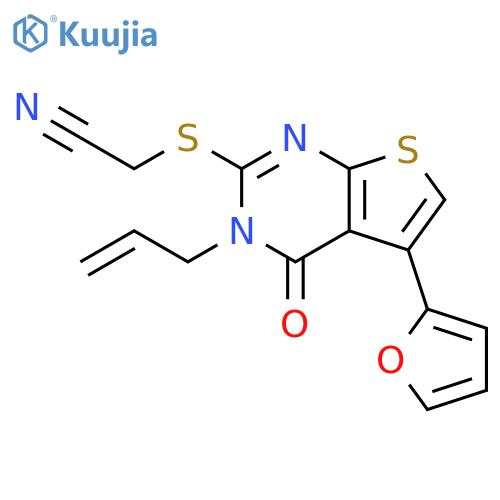

670268-21-0 structure

商品名:2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile

CAS番号:670268-21-0

MF:C15H11N3O2S2

メガワット:329.396740198135

CID:6561797

2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile

- 2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile

- Acetonitrile, 2-[[5-(2-furanyl)-3,4-dihydro-4-oxo-3-(2-propen-1-yl)thieno[2,3-d]pyrimidin-2-yl]thio]-

-

- インチ: 1S/C15H11N3O2S2/c1-2-6-18-14(19)12-10(11-4-3-7-20-11)9-22-13(12)17-15(18)21-8-5-16/h2-4,7,9H,1,6,8H2

- InChIKey: AYSWMLCMYMALLZ-UHFFFAOYSA-N

- ほほえんだ: C(#N)CSC1N(CC=C)C(=O)C2C(C3=CC=CO3)=CSC=2N=1

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- ふってん: 512.7±60.0 °C(Predicted)

- 酸性度係数(pKa): -2.71±0.20(Predicted)

2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1142-1429-4mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-15mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-5μmol |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-75mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-50mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-10μmol |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-10mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-5mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-3mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1142-1429-100mg |

2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile |

670268-21-0 | 90%+ | 100mg |

$248.0 | 2023-07-28 |

2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

670268-21-0 (2-{5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno2,3-dpyrimidin-2-ylsulfanyl}acetonitrile) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 124-83-4((1R,3S)-Camphoric Acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量